dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3663744
CAS Number:
Molecular Formula: C22H26BrNO5
Molecular Weight: 464.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine, chemically known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, is a prominent calcium channel blocker widely used in treating angina and hypertension. [, , , ] Its mechanism of action involves inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This results in vasodilation, reducing blood pressure and myocardial oxygen demand. []

Relevance: Nifedipine serves as a foundational structure for many 1,4-dihydropyridine calcium channel antagonists, including dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring with two ester substituents at positions 3 and 5. The primary structural difference lies in the aryl substituent at position 4 and the presence of a cyclohexyl group at position 1 in the target compound. [, , , ]

Nicardipine

Compound Description: Nicardipine, chemically known as 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is another well-known dihydropyridine calcium channel blocker. [, ] It exhibits a more potent vasodilatory effect on cerebral arteries compared to peripheral arteries. []

Relevance: Nicardipine, like dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine calcium channel blocker class. Both compounds share the core 1,4-dihydropyridine structure with variations in the ester substituents and the aryl group at position 4. [, , ]

Nimodipine

Compound Description: Nimodipine, chemically known as isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. [, , ] It is clinically used to prevent cerebral vasospasm following subarachnoid hemorrhage.

Relevance: Nimodipine shares the fundamental 1,4-dihydropyridine structure with dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds feature diverse ester substituents at positions 3 and 5 and a nitrophenyl group at position 4, though the exact substitution pattern on the phenyl ring might differ. [, , ]

Nitrendipine

Compound Description: Nitrendipine, chemically known as (+/-)-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a dihydropyridine calcium channel blocker known for its antihypertensive properties. [] It undergoes extensive metabolism, including oxidation to the pyridine form, saponification of the ester groups, and hydroxylation of the methyl groups. []

Relevance: Nitrendipine, like dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, is a dihydropyridine calcium channel blocker with close structural similarities. They both have the 1,4-dihydropyridine core with various ester substituents at positions 3 and 5 and a nitrophenyl group at position 4. []

Dimethyl 4-(2-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium channel blocker studied for its potential therapeutic effects on chronic pulmonary hypertension. [, , ] It is shown to reduce pulmonary arterial pressure and resistance while influencing nitric oxide and serotonin levels in the pulmonary tissue. [, , ]

Relevance: DCDDP, similar to dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine calcium channel blocker class. They share the core 1,4-dihydropyridine structure, varying in the substituent at position 4, with DCDDP having a chlorophenyl group while the target compound features a bromo-methoxyphenyl substituent. [, , ]

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This optically active dihydropyridine derivative exhibits antihypertensive effects and inhibits the binding of [3H]nimodipine to rat cardiac membrane homogenate. [, ] The (4S)-(+)-enantiomer is identified as the pharmacologically active form. [, ]

Relevance: This compound, similar to dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, possesses the 1,4-dihydropyridine core with diverse ester substituents at positions 3 and 5. Both compounds have a nitrophenyl group at position 4, highlighting their structural similarities within the dihydropyridine class. [, ]

Cyclohexyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates (Nifedipine Analogues)

Compound Description: These nifedipine analogues incorporate cyclohexyl groups into the ester moieties, aiming to explore the influence of structural modifications on solubility in supercritical carbon dioxide. [, ] Their solubilities were correlated with pressure, temperature, and density using semiempirical models. [, ]

Relevance: These analogues are structurally related to dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate through their shared 1,4-dihydropyridine core and the presence of cyclohexyl groups. While the target compound incorporates the cyclohexyl group directly on the dihydropyridine ring at position 1, these analogues feature cyclohexyl substituents within the ester moieties. [, ]

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: These dihydropyridine derivatives feature a pyridinyl substituent at position 4, exploring the bioisosteric relationship between pyridinyl and nitrophenyl groups in this context. [] They exhibit calcium channel antagonist activity, with the 2-pyridinyl isomer demonstrating the highest potency. []

Relevance: These compounds, like dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, are classified as 1,4-dihydropyridines, sharing the core ring system and the presence of ester substituents at positions 3 and 5. The key difference lies in the aryl substituent at position 4, highlighting the exploration of diverse aromatic groups in this position for modulating biological activity. []

(+/-)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81 is a newly synthesized calcium antagonist with a unique ester substituent at position 3, featuring a benzylmethylamino group. [, ] Studies in rats and dogs revealed rapid absorption, biphasic elimination, and low bioavailability. [, ]

Relevance: TC-81 and dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class, sharing the fundamental 1,4-dihydropyridine core and exhibiting calcium antagonist activity. Both compounds have a nitrophenyl group at position 4, but they differ in the substituents at position 3 and the presence of a cyclohexyl group at position 1 in the target compound. [, ]

Properties

Product Name

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-cyclohexyl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H26BrNO5

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C22H26BrNO5/c1-27-19-10-9-14(23)11-16(19)20-17(21(25)28-2)12-24(13-18(20)22(26)29-3)15-7-5-4-6-8-15/h9-13,15,20H,4-8H2,1-3H3

InChI Key

ZRIZCPNVHPIAJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.